![molecular formula C21H25N3O4 B2408127 N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide CAS No. 1396761-13-9](/img/structure/B2408127.png)
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide
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Description
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide, commonly known as FPOP, is a chemical compound that has gained significant attention in the field of scientific research. FPOP is a labeling reagent that is used to study protein structures and interactions. It is a powerful tool in the field of structural biology and has been used in a variety of scientific research applications.
Scientific Research Applications
Catalytic Activity Enhancement
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide and related compounds enhance the catalytic activity in copper-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines. These compounds serve as effective ligands, promoting a broad range of coupling reactions at low catalyst loadings and temperatures, thereby facilitating the synthesis of pharmaceutically important building blocks with high selectivity (Bhunia, Kumar, & Ma, 2017).
PET Imaging of Microglia
This compound has been utilized in the development of PET radiotracers specific for CSF1R, a microglia-specific marker. The ability to image reactive microglia, disease-associated microglia, and their contribution to neuroinflammation noninvasively is crucial in understanding various neuropsychiatric disorders. This application is significant for developing new therapeutics for neuroinflammation, particularly those targeting CSF1R, by providing a noninvasive, repeatable readout in patients and enabling measurement of drug target engagement (Horti et al., 2019).
Synthesis of Heterocyclic Compounds
The compound is also pivotal in synthesizing various heterocyclic compounds containing pyrimidine and pyridazine structural fragments. These compounds are crucial for developing new biologically active molecules with potential therapeutic applications. The introduction of heterocyclic chromenone fragments changes the reaction route, leading to the synthesis of new compounds with varied biological activities (Aniskova, Grinev, & Yegorova, 2017).
properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15(17-5-3-2-4-6-17)23-20(26)19(25)22-13-16-7-10-24(11-8-16)21(27)18-9-12-28-14-18/h2-6,9,12,14-16H,7-8,10-11,13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXELFXRCBGTDAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide |
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